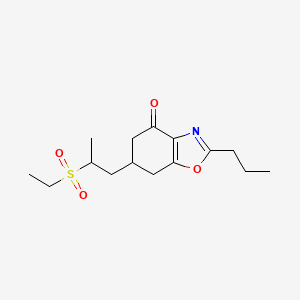
6-(2-ethylsulfonylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-ethylsulfonylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one is a synthetic organic compound that belongs to the benzoxazolone family This compound is characterized by its unique structure, which includes an ethylsulfonylpropyl group and a propyl group attached to a benzoxazolone core
Vorbereitungsmethoden
The synthesis of 6-(2-ethylsulfonylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazolone Core: The benzoxazolone core can be synthesized through the cyclization of appropriate precursors, such as o-aminophenol and a suitable carboxylic acid derivative.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.
Attachment of the Ethylsulfonylpropyl Group: The ethylsulfonylpropyl group can be introduced through a sulfonation reaction followed by alkylation with ethyl halides.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Chemischer Reaktionen
6-(2-ethylsulfonylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfoxides back to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-(2-ethylsulfonylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one has found applications in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound may be used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-(2-ethylsulfonylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
When compared to other benzoxazolone derivatives, 6-(2-ethylsulfonylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one stands out due to its unique ethylsulfonylpropyl group. Similar compounds include:
- 6-(2-methylsulfonylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one
- 6-(2-ethylsulfonylbutyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one
- 6-(2-ethylsulfonylethyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one
These compounds share similar core structures but differ in the substituents attached to the benzoxazolone ring, leading to variations in their chemical and biological properties.
Eigenschaften
CAS-Nummer |
116007-11-5 |
|---|---|
Molekularformel |
C15H23NO4S |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
6-(2-ethylsulfonylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one |
InChI |
InChI=1S/C15H23NO4S/c1-4-6-14-16-15-12(17)8-11(9-13(15)20-14)7-10(3)21(18,19)5-2/h10-11H,4-9H2,1-3H3 |
InChI-Schlüssel |
TVHWEOVWZCXSRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC2=C(O1)CC(CC2=O)CC(C)S(=O)(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


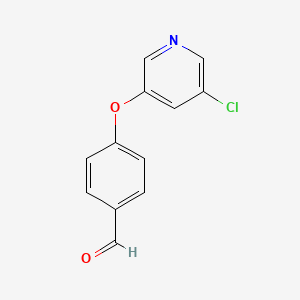
methylidene]amino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B13856876.png)
![Methyl 2-[[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]amino]-2-oxoacetate](/img/structure/B13856879.png)

![(8S,10S,13S,14R)-17-acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13856894.png)
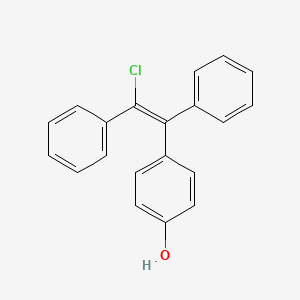

![2-[4-[5-Methyl-2-(3-pyridinyl)-4-oxazolyl]phenoxy]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-acetamide](/img/structure/B13856913.png)
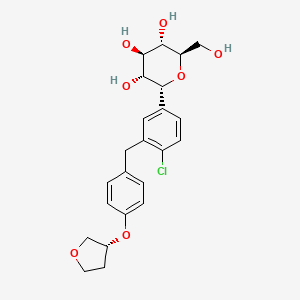
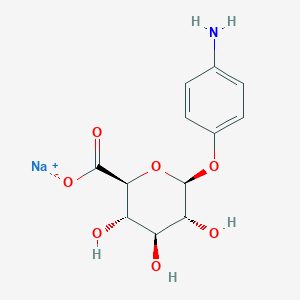
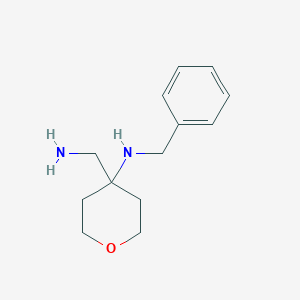
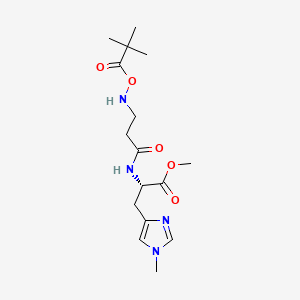

![1-[2-(4-Nitrophenyl)ethyl]piperidin-4-ol](/img/structure/B13856965.png)
